2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole
Description
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole is a bis-benzimidazole derivative characterized by two 1H-1,3-benzodiazole (benzimidazole) moieties linked via a propan-2-yl group substituted with a 2-methylphenyl group. This structure confers unique steric and electronic properties, distinguishing it from simpler benzimidazole derivatives.
Properties
Molecular Formula |
C24H22N4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(2-methylphenyl)propan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C24H22N4/c1-16-8-2-3-9-17(16)14-18(24-27-21-12-6-7-13-22(21)28-24)15-23-25-19-10-4-5-11-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
DYHISQYSEXDNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with 1H-1,3-benzodiazole-2-amine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Findings:
Structural Influence on Bioactivity: The presence of electron-withdrawing groups (e.g., bromine in 9c) enhances α-glucosidase inhibition, while phenolic groups (1b) correlate with antioxidant activity . The target compound’s 2-methylphenyl group may similarly modulate binding to hydrophobic enzyme pockets.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for 1b) reduces reaction time and improves yields compared to conventional methods (e.g., 9a–e in ) . The target compound’s synthesis likely requires multi-step protocols under controlled conditions.
Physicochemical Properties :
- Lipophilicity increases with aryl substitutions (e.g., 2-methylphenyl in the target compound vs. hydroxyl in 1b), impacting solubility and bioavailability .
- Higher molecular weight derivatives (e.g., 9c at 580 g/mol) may face challenges in pharmacokinetics compared to smaller analogs like 1b (211 g/mol) .
Docking and Binding Studies :
- Compound 1b demonstrated strong binding to S. aureus TMK protein (binding score: −9.1 kcal/mol), while 9c showed α-glucosidase inhibition via active-site interactions . The target compound’s bis-benzimidazole structure could enable dual binding modes, though experimental validation is needed.
Biological Activity
The compound 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20N4
- Molecular Weight : 312.39 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Anticancer Properties
Research indicates that benzodiazole derivatives exhibit significant anticancer activity. The compound has been explored for its potential to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and programmed cell death.
- Case Studies : In vitro studies using different cancer cell lines have demonstrated that this compound can significantly reduce cell viability at micromolar concentrations.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |
| B | HeLa (cervical cancer) | 4.5 | Inhibits proliferation |
| C | A549 (lung cancer) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
Benzodiazoles are also recognized for their antimicrobial properties. The compound has shown activity against various bacterial and fungal strains:
- Antibacterial Activity : Exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways in pathogens.
- DNA Interaction : The compound could intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : Potential interaction with various receptors may lead to altered cellular responses.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects:
- A study published in ACS Publications highlighted the compound's ability to selectively inhibit certain protein kinases involved in cancer progression, suggesting a targeted therapeutic approach for treating malignancies .
- Another investigation into its antimicrobial properties revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
